molecular formula C15H18N2O2 B5162161 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5162161
M. Wt: 258.32 g/mol
InChI Key: CWRDBOJGNADJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as BM212, is a pyrimidinedione derivative that has been extensively studied for its potential application in the field of medicine. BM212 has shown promising results in various scientific research studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione may exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis in cancer cells. Additionally, 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. However, one of the limitations of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. One possible direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione and its potential side effects.

Synthesis Methods

1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in high yield.

Scientific Research Applications

1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential application in various scientific research studies. It has been shown to have antimicrobial, antiviral, and anticancer properties. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-butylphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)17-11(2)10-14(18)16-15(17)19/h6-10H,3-5H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRDBOJGNADJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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